

Application Notes and Protocols for CMI-392 (ONC-392/Gotistobart)

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Compound of Interest

Compound Name: Cmi-392

Cat. No.: B1669265

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Introduction

CMI-392, also known as ONC-392 or gotistobart, is a next-generation, humanized IgG1 anti-CTLA-4 monoclonal antibody. It is engineered to have a pH-sensitive binding property, which allows it to dissociate from its target, Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4), in the acidic environment of the endosome. This unique mechanism of action is designed to preserve CTLA-4 recycling to the cell surface, which may lead to more effective depletion of regulatory T cells (Tregs) within the tumor microenvironment while potentially reducing systemic immune-related adverse events.^{[1][2]} These application notes provide guidelines for the preparation and use of **CMI-392** in preclinical research settings.

Physicochemical Properties and Formulation

As a monoclonal antibody, **CMI-392** is a large biomolecule. Its "solubility" is in the context of maintaining its native conformation and activity in an aqueous buffer.

Property	Description
Drug Name	CMI-392 (ONC-392, Gotistobart)
Drug Type	Humanized IgG1 Monoclonal Antibody
Target	Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4)
Mechanism of Action	pH-sensitive binding to CTLA-4, preserving its recycling and leading to selective Treg depletion in the tumor microenvironment.
Formulation	Supplied as a sterile, preservative-free liquid in a buffered solution. For research purposes, it can be diluted in sterile phosphate-buffered saline (PBS) or saline.

Storage and Handling

Proper storage and handling are critical to maintain the stability and activity of **CMI-392**.

Condition	Recommendation
Long-term Storage	Store at -20°C or -80°C in a non-frost-free freezer. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Short-term Storage	Store at 2-8°C for up to one month.
Handling	Gently mix before use. Avoid vigorous shaking. Dilute in sterile PBS or saline for experimental use. Do not freeze diluted antibody solutions.
Aseptic Technique	Use sterile techniques when handling the antibody to prevent microbial contamination.

Experimental Protocols

In Vitro Assays

1. Regulatory T Cell (Treg) Depletion Assay

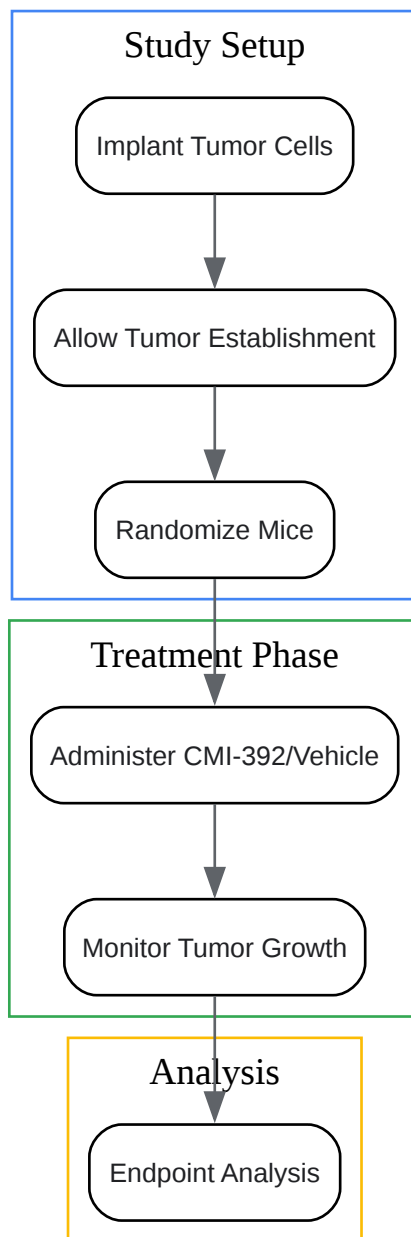
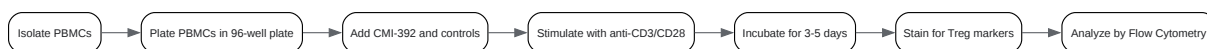
This protocol is designed to assess the ability of **CMI-392** to deplete Tregs in a mixed lymphocyte reaction.

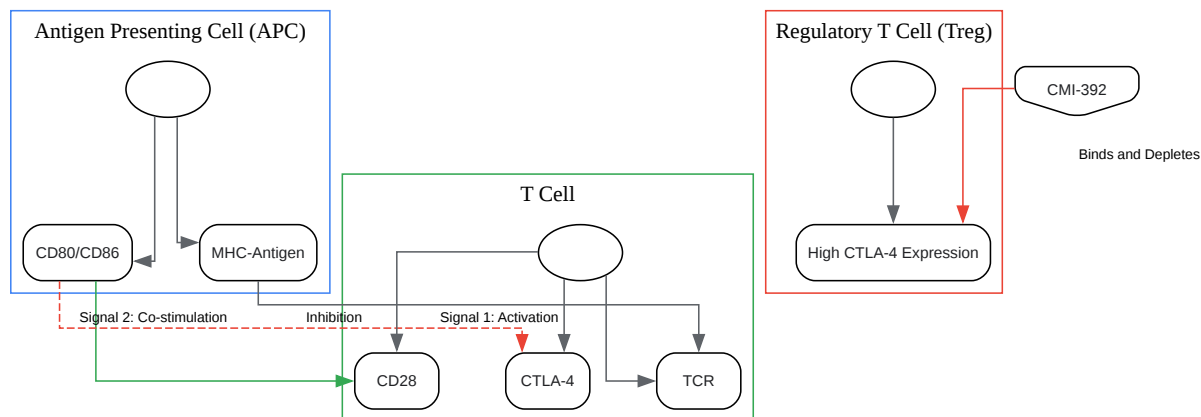
Materials:

- **CMI-392** antibody
- Peripheral blood mononuclear cells (PBMCs)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Anti-CD3 and anti-CD28 antibodies for T cell stimulation
- Flow cytometry antibodies (e.g., anti-CD4, anti-CD25, anti-FoxP3)
- 96-well cell culture plates

Protocol:

- Isolate PBMCs from whole blood using density gradient centrifugation.
- Plate PBMCs at a density of 1×10^6 cells/mL in a 96-well plate.
- Add **CMI-392** at various concentrations (e.g., 0.1, 1, 10, 100 $\mu\text{g/mL}$). Include an isotype control antibody.
- Stimulate T cells with anti-CD3 and anti-CD28 antibodies.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days.
- Harvest the cells and stain for Treg markers (CD4+, CD25+, FoxP3+).
- Analyze the percentage of Tregs by flow cytometry.





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References

- 1. Hijacking antibody-induced CTLA-4 lysosomal degradation for safer and more effective cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uncoupling therapeutic from immunotherapy-related adverse effects for safer and effective anti-CTLA-4 antibodies in CTLA4 humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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